Ibuprofen, (+-)-

Description

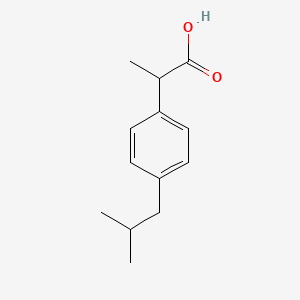

Ibuprofen is a non-steroidal anti-inflammatory drug (NSAID) derived from propionic acid and it is considered the first of the propionics. The formula of ibuprofen is 2-(4-isobutylphenyl) propionic acid and its initial development was in 1960 while researching for a safer alternative for aspirin. Ibuprofen was finally patented in 1961 and this drug was first launched against rheumatoid arthritis in the UK in 1969 and USA in 1974. It was the first available over-the-counter NSAID. On the available products, ibuprofen is administered as a racemic mixture. Once administered, the R-enantiomer undergoes extensive interconversion to the S-enantiomer in vivo by the activity of the alpha-methylacyl-CoA racemase. In particular, it is generally proposed that the S-enantiomer is capable of eliciting stronger pharmacological activity than the R-enantiomer.

Ibuprofen is a Nonsteroidal Anti-inflammatory Drug. The mechanism of action of ibuprofen is as a Cyclooxygenase Inhibitor.

Ibuprofen is a commonly used nonsteroidal antiinflammatory (NSAID) drug which is available both by prescription and over-the-counter. Ibuprofen is considered to be among the safest NSAIDs and is generally well tolerated but can, nevertheless, rarely cause clinically apparent and serious acute liver injury particularly when given in high therapeutic doses.

Ibuprofen has been reported in Plantago major, Syzygium aromaticum, and Artemisia argyi with data available.

Ibuprofen is a propionic acid derivate and nonsteroidal anti-inflammatory drug (NSAID) with anti-inflammatory, analgesic, and antipyretic effects. Ibuprofen inhibits the activity of cyclo-oxygenase I and II, resulting in a decreased formation of precursors of prostaglandins and thromboxanes. This leads to decreased prostaglandin synthesis, by prostaglandin synthase, the main physiologic effect of ibuprofen. Ibuprofen also causes a decrease in the formation of thromboxane A2 synthesis, by thromboxane synthase, thereby inhibiting platelet aggregation. (NCI05)

IBUPROFEN is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1974 and has 21 approved and 61 investigational indications. This drug has a black box warning from the FDA.

Properties

IUPAC Name |

2-[4-(2-methylpropyl)phenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O2/c1-9(2)8-11-4-6-12(7-5-11)10(3)13(14)15/h4-7,9-10H,8H2,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEFNNWSXXWATRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=CC=C(C=C1)C(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O2 | |

| Record name | ibuprofen | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Ibuprofen | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

31121-93-4 (hydrochloride salt), 79261-49-7 (potassium salt) | |

| Record name | Ibuprofen [USAN:USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015687271 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID5020732 | |

| Record name | Ibuprofen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5020732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Ibuprofen | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001925 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Readily sol in most org solvents, VERY SOLUBLE IN ALCOHOL, In water, 21 mg/l @ 25 °C, 0.021 mg/mL at 25 °C | |

| Record name | Ibuprofen | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01050 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | IBUPROFEN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3099 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Ibuprofen | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001925 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Vapor Pressure |

4.74X10-5 mm Hg @ 25 °C | |

| Record name | IBUPROFEN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3099 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless, crystalline stable solid | |

CAS No. |

15687-27-1 | |

| Record name | Ibuprofen | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15687-27-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ibuprofen [USAN:USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015687271 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ibuprofen | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01050 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ibuprofen | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757073 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ibuprofen | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=256857 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzeneacetic acid, .alpha.-methyl-4-(2-methylpropyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ibuprofen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5020732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ibuprofen | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.152 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | IBUPROFEN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WK2XYI10QM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | IBUPROFEN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3099 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Ibuprofen | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001925 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

75-77.5 ºC, 75-77 °C, 76 °C | |

| Record name | Ibuprofen | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01050 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | IBUPROFEN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3099 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Ibuprofen | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001925 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of (+-)-Ibuprofen on Cyclooxygenase

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ibuprofen, a cornerstone of non-steroidal anti-inflammatory drugs (NSAIDs), exerts its therapeutic effects through the competitive and reversible inhibition of cyclooxygenase (COX) enzymes.[1] This document provides a detailed examination of the molecular interactions between racemic ibuprofen and the two primary COX isoforms, COX-1 and COX-2. It delves into the stereospecificity of this interaction, highlighting the superior inhibitory activity of the S-(+)-enantiomer.[2][3] Quantitative data on inhibitory potency are presented, alongside detailed protocols for key in vitro assays. Furthermore, the downstream signaling consequences of COX inhibition are illustrated, offering a comprehensive resource for researchers in pharmacology and drug development.

Introduction to Cyclooxygenase and Ibuprofen

Cyclooxygenase, also known as prostaglandin H synthase, is a bifunctional enzyme responsible for the conversion of arachidonic acid into prostaglandin H2 (PGH2).[1] PGH2 is the precursor to a variety of prostanoids, including prostaglandins and thromboxanes, which are critical mediators of inflammation, pain, fever, and platelet aggregation.[4][5] There are two main isoforms of COX:

-

COX-1: A constitutively expressed enzyme found in most tissues, responsible for homeostatic functions such as protecting the gastric mucosa, maintaining renal blood flow, and supporting platelet aggregation.[1]

-

COX-2: An inducible enzyme, the expression of which is significantly upregulated at sites of inflammation by stimuli such as cytokines and growth factors.[1][6] The therapeutic anti-inflammatory, analgesic, and antipyretic effects of NSAIDs are largely attributed to the inhibition of COX-2.[1]

Ibuprofen is a non-selective COX inhibitor, meaning it targets both COX-1 and COX-2.[1][7] It is a chiral molecule, administered as a racemic mixture of two enantiomers: S-(+)-ibuprofen and R-(-)-ibuprofen.[1][7]

Core Mechanism of Action

The primary mechanism of action of ibuprofen is the non-selective, reversible inhibition of both COX-1 and COX-2 enzymes.[2] Ibuprofen acts as a competitive inhibitor, binding to the active site of the COX enzymes and thereby preventing arachidonic acid from accessing it.[1] This competitive inhibition reduces the synthesis of PGH2 and, consequently, the production of downstream pro-inflammatory prostaglandins like PGE2 and PGI2.[1]

The binding of ibuprofen to the COX active site is primarily mediated by hydrophilic interactions. The carboxylate moiety of ibuprofen forms a salt bridge with the guanidinium group of a highly conserved arginine residue (Arg-120) and a hydrogen bond with the hydroxyl group of a tyrosine residue (Tyr-355) at the entrance of the cyclooxygenase channel.[8][9] The remainder of the ibuprofen molecule engages in hydrophobic interactions with the active site residues.[8]

Stereochemistry and Differential Activity

The two enantiomers of ibuprofen exhibit significantly different pharmacological activities.

-

S-(+)-Ibuprofen: This enantiomer is the more pharmacologically active form, demonstrating significantly greater inhibitory potency against both COX-1 and COX-2.[1][3][10]

-

R-(-)-Ibuprofen: The R-enantiomer is a much weaker COX inhibitor.[3][10] However, in vivo, a substantial portion of R-(-)-ibuprofen undergoes metabolic chiral inversion to the active S-(+)-enantiomer, effectively making the R-form a prodrug.[1][11]

Crystal structure analysis of murine COX-2 in complex with racemic ibuprofen reveals that only the S-isomer binds within the active site, confirming its higher affinity for the enzyme.[8][12]

Quantitative Data: Inhibitory Potency

The inhibitory potency of a compound is commonly expressed as its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce enzyme activity by 50%. The following tables summarize the IC50 values for ibuprofen enantiomers against COX-1 and COX-2 from in vitro studies.

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Reference |

| S-(+)-Ibuprofen | 2.1 | 1.6 | [10] |

| R-(-)-Ibuprofen | 34.9 | >250 | [10] |

| Racemic Ibuprofen | 12 | 80 | [13] |

Note: IC50 values can vary depending on the specific assay conditions.

Experimental Protocols

In Vitro COX Inhibition Assay (Purified Enzyme)

This protocol outlines a general procedure for determining the IC50 values of ibuprofen and its enantiomers against purified COX-1 and COX-2 enzymes.[14]

Objective: To quantify the inhibitory potency of test compounds on the enzymatic activity of purified COX-1 and COX-2.

Materials:

-

Purified ovine or human COX-1 and recombinant human COX-2 enzymes.[15]

-

Arachidonic acid (substrate).[15]

-

Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0, containing hematin and a reducing agent like glutathione).

-

Test compounds (e.g., S-(+)-ibuprofen, R-(-)-ibuprofen) dissolved in a suitable solvent (e.g., DMSO).[14]

-

Prostaglandin E2 (PGE2) standard.[14]

-

PGE2 Enzyme Immunoassay (EIA) kit or LC-MS/MS system for prostaglandin quantification.[14]

-

96-well microplates.[15]

-

Microplate reader.[15]

Procedure:

-

Prepare a series of dilutions of the test compounds in the reaction buffer.[14]

-

In a 96-well plate, add the reaction buffer, the appropriate concentration of the test compound, and the purified COX enzyme (COX-1 or COX-2).

-

Pre-incubate the plate at 37°C for a defined period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.[15]

-

Initiate the enzymatic reaction by adding arachidonic acid to each well.[15]

-

Incubate the reaction mixture at 37°C for a specified time (e.g., 10-20 minutes).[15]

-

Stop the reaction by adding a stopping agent (e.g., a solution of HCl).[15]

-

Quantify the amount of PGE2 produced in each well using a competitive PGE2 ELISA kit or LC-MS/MS.[15]

-

Measure the absorbance using a microplate reader.[15]

Data Analysis:

-

Calculate the percentage of COX inhibition for each concentration of the test compound relative to a vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[14]

Human Whole Blood Assay for COX-1 and COX-2 Inhibition

This assay provides a more physiologically relevant model for assessing COX-inhibitory activity.[1][13]

Objective: To determine the concentration of an NSAID required to inhibit 50% of COX-1 and COX-2 activity in a human whole blood sample.[13]

Principle:

-

COX-1 Activity: Measured by the production of thromboxane B2 (TXB2) during blood clotting.[13]

-

COX-2 Activity: Measured by the production of prostaglandin E2 (PGE2) after stimulation of whole blood with lipopolysaccharide (LPS), which induces COX-2 expression.[13]

Methodology:

-

Blood Collection: Draw venous blood from healthy volunteers who have not taken NSAIDs for at least two weeks.[13]

-

COX-1 Assay: a. Aliquot whole blood into tubes containing different concentrations of the test NSAID or a vehicle control.[13] b. Incubate at 37°C for 1 hour to allow for blood clotting.[13] c. Centrifuge to separate the serum.[13] d. Measure the concentration of TXB2 in the serum using a specific immunoassay (ELISA) or LC-MS/MS.[13]

-

COX-2 Assay: a. Aliquot whole blood into tubes containing LPS (to induce COX-2) and different concentrations of the test NSAID or a vehicle control.[13] b. Incubate at 37°C for 24 hours.[13] c. Centrifuge to separate the plasma.[13] d. Measure the concentration of PGE2 in the plasma using ELISA or LC-MS/MS.[13]

Data Analysis:

-

Plot the percentage inhibition of TXB2 and PGE2 production against the log concentration of the NSAID.[13]

-

Determine the IC50 value for both COX-1 and COX-2 from the dose-response curves.[13]

Visualizations: Signaling Pathways and Workflows

Cyclooxygenase Signaling Pathway

The following diagram illustrates the conversion of arachidonic acid to prostanoids and the inhibitory action of ibuprofen.

Caption: Arachidonic acid cascade and the points of inhibition by (+-)-ibuprofen.

Experimental Workflow: Human Whole Blood Assay

This diagram outlines the key steps in the human whole blood assay for determining COX-1 and COX-2 inhibition.

References

- 1. benchchem.com [benchchem.com]

- 2. ClinPGx [clinpgx.org]

- 3. Comparative pharmacology of S(+)-ibuprofen and (RS)-ibuprofen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. news-medical.net [news-medical.net]

- 5. Cyclooxygenase pathway: Significance and symbolism [wisdomlib.org]

- 6. researchgate.net [researchgate.net]

- 7. Ibuprofen - Wikipedia [en.wikipedia.org]

- 8. THE STRUCTURE OF IBUPROFEN BOUND TO CYCLOOXYGENASE-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. PharmGKB summary: ibuprofen pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. The structure of ibuprofen bound to cyclooxygenase-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

The Enantioselective Biological Activity of Ibuprofen: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ibuprofen, a cornerstone of non-steroidal anti-inflammatory drugs (NSAIDs), is a chiral molecule administered clinically as a racemic mixture of its (S)- and (R)-enantiomers. The therapeutic effects of ibuprofen are almost exclusively attributed to the (S)-enantiomer, dexibuprofen, which is a potent non-selective inhibitor of the cyclooxygenase (COX) enzymes. The (R)-enantiomer is significantly less active but undergoes a remarkable unidirectional chiral inversion to the active (S)-form in vivo. This technical guide provides a comprehensive overview of the distinct biological activities of ibuprofen enantiomers, presenting key quantitative data, detailed experimental protocols for their characterization, and visualizations of the relevant biological pathways.

Pharmacodynamics: Differential Inhibition of Cyclooxygenase (COX) Enzymes

The primary mechanism of action for ibuprofen's anti-inflammatory, analgesic, and antipyretic properties is the inhibition of COX-1 and COX-2 enzymes.[1][2] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of pain and inflammation.[1][3] The two enantiomers of ibuprofen exhibit markedly different inhibitory activities against these enzymes.

(S)-ibuprofen is a potent, non-selective inhibitor of both COX-1 and COX-2.[3][4] In contrast, (R)-ibuprofen is a much weaker inhibitor of COX-1 and is considered to have no significant inhibitory activity against COX-2 at therapeutic concentrations.[4][5] The greater pharmacological activity of the (S)-enantiomer is well-established.[6][7]

Quantitative Data: Inhibitory Potency (IC50)

The half-maximal inhibitory concentrations (IC50) quantify the potency of each enantiomer against the COX isoforms.

| Enantiomer | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Reference |

| (S)-(+)-Ibuprofen | 2.1 | 1.6 | [8] |

| (S)-(+)-Ibuprofen | 2.9 | 1.1 | [9] |

| (R)-(-)-Ibuprofen | 34.9 | >250 | [8] |

Signaling Pathway: Cyclooxygenase Inhibition

The following diagram illustrates the role of COX enzymes in the synthesis of prostaglandins and the inhibitory action of ibuprofen enantiomers.

Caption: Inhibition of the COX pathway by ibuprofen enantiomers.

Pharmacokinetics: The Significance of Chiral Inversion

The pharmacokinetic profiles of the ibuprofen enantiomers are distinct, primarily due to the unidirectional chiral inversion of (R)-ibuprofen to (S)-ibuprofen in the body.[1][10] This metabolic process is a critical determinant of the overall therapeutic effect of racemic ibuprofen.

In Vivo Chiral Inversion

The conversion of the less active (R)-enantiomer to the active (S)-enantiomer is catalyzed by a series of enzymes, with α-methylacyl-CoA racemase playing a key role.[6] This process involves the formation of a coenzyme A (CoA) thioester intermediate.[6][11]

Signaling Pathway: Chiral Inversion of (R)-Ibuprofen

The enzymatic pathway for the chiral inversion of (R)-ibuprofen is depicted below.

Caption: Enzymatic pathway of (R)- to (S)-ibuprofen chiral inversion.

Quantitative Data: Pharmacokinetic Parameters

The following table presents representative pharmacokinetic parameters for the ibuprofen enantiomers following oral administration of racemic ibuprofen in healthy volunteers.

| Parameter | (S)-(+)-Ibuprofen | (R)-(-)-Ibuprofen | Reference |

| Cmax (µg/mL) | 20.0 | 18.1 | [1] |

| AUC (µg·h/mL) | 67.5 | 39.7 | [1] |

| t1/2 (h) | ~2-4 | ~2-4 | [12] |

Beyond Cyclooxygenase: Other Potential Mechanisms

While COX inhibition is the primary mechanism of action, research suggests that ibuprofen enantiomers may exert their effects through other pathways.

Endocannabinoid System

Ibuprofen has been shown to interact with the endocannabinoid system.[3][13] This includes the inhibition of fatty acid amide hydrolase (FAAH), the enzyme responsible for the degradation of the endocannabinoid anandamide.[14][15] Some studies suggest that the (R)-enantiomer may be a more potent inhibitor of endocannabinoid oxygenation by COX-2.[14] The analgesic effects of ibuprofen may be potentiated by the activation of cannabinoid receptors CB1 and CB2.[16][17]

Signaling Pathway: Interaction with the Endocannabinoid System

This diagram illustrates the potential interactions of ibuprofen with the endocannabinoid signaling pathway.

Caption: Ibuprofen's potential interaction with the endocannabinoid system.

Nitric Oxide Synthase

Studies have indicated that ibuprofen can decrease the activity of inducible nitric oxide synthase (iNOS), an enzyme involved in the inflammatory process.[18][19] This effect appears to be due to the inhibition of post-transcriptional processing of the enzyme rather than direct inhibition of its catalytic activity.[18]

Experimental Protocols

Chiral Separation of Ibuprofen Enantiomers by HPLC

Objective: To separate and quantify (S)- and (R)-ibuprofen from a sample matrix (e.g., plasma, pharmaceutical formulation).

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a UV or mass spectrometry (MS) detector.

-

Chiral stationary phase (CSP) column (e.g., Chiralcel OJ-R, Chiralpak AGP).[20][21]

Reagents:

-

Mobile phase: A suitable mixture of organic solvent (e.g., acetonitrile, methanol) and aqueous buffer (e.g., phosphate buffer).[20][21]

-

Ibuprofen standard solutions (racemic, (S)-, and (R)-enantiomers).

-

Sample preparation reagents (e.g., protein precipitation agents, solid-phase extraction cartridges).

Procedure:

-

Sample Preparation:

-

For plasma samples, perform protein precipitation (e.g., with acetonitrile) or solid-phase extraction to remove interfering substances.

-

For pharmaceutical formulations, dissolve the sample in a suitable solvent and filter.[20]

-

-

Chromatographic Conditions:

-

Injection and Analysis:

-

Inject the prepared sample and standards onto the HPLC system.

-

Record the chromatogram and identify the peaks for (R)- and (S)-ibuprofen based on the retention times of the individual standards.

-

-

Quantification:

-

Construct a calibration curve using the standard solutions.

-

Determine the concentration of each enantiomer in the sample by comparing its peak area to the calibration curve.

-

In Vitro Cyclooxygenase (COX) Inhibition Assay

Objective: To determine the IC50 values of ibuprofen enantiomers against COX-1 and COX-2.[1]

Materials:

-

Purified COX-1 and COX-2 enzymes (ovine or human).

-

Arachidonic acid (substrate).

-

Reaction buffer (e.g., Tris-HCl with cofactors like hematin).[22]

-

Test compounds: (S)- and (R)-ibuprofen dissolved in a suitable solvent (e.g., DMSO).

-

Method for detecting prostaglandin production (e.g., Prostaglandin E2 EIA kit, LC-MS/MS).

Procedure:

-

Assay Setup:

-

Prepare serial dilutions of the ibuprofen enantiomers.

-

In a microplate, add the reaction buffer, the test compound dilution, and the COX enzyme (COX-1 or COX-2).

-

-

Enzymatic Reaction:

-

Initiate the reaction by adding arachidonic acid.

-

Incubate at a controlled temperature (e.g., 37°C) for a specific time.

-

-

Termination and Detection:

-

Stop the reaction (e.g., by adding a quenching solution).

-

Measure the amount of prostaglandin (e.g., PGE2) produced using an appropriate detection method.

-

-

Data Analysis:

-

Calculate the percentage of COX inhibition for each concentration of the test compound relative to a vehicle control.

-

Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[1]

-

Experimental Workflow: Chiral HPLC Analysis

The following diagram outlines a typical workflow for the chiral separation of ibuprofen enantiomers.

Caption: Workflow for chiral separation of ibuprofen by HPLC.

Conclusion

The biological activity of ibuprofen is a clear example of stereoselectivity in pharmacology. The (S)-enantiomer is the primary active component, potently inhibiting both COX-1 and COX-2 enzymes. The (R)-enantiomer, while largely inactive on its own, serves as a prodrug through its in vivo chiral inversion to the (S)-form. A thorough understanding of the distinct pharmacodynamic and pharmacokinetic properties of each enantiomer is crucial for optimizing therapeutic strategies, developing enantiomerically pure formulations, and advancing research in anti-inflammatory drug design. Further investigation into the non-COX mediated pathways may reveal additional therapeutic targets and provide a more complete picture of ibuprofen's pharmacological profile.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. ClinPGx [clinpgx.org]

- 4. Inhibition of cyclooxygenase-1 and -2 by R(-)- and S(+)-ibuprofen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. journals.viamedica.pl [journals.viamedica.pl]

- 6. Ibuprofen - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. Enantioselective analysis of ibuprofen enantiomers in mice plasma and tissues by high-performance liquid chromatography with fluorescence detection: Application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. (S)-(+)-Ibuprofen, Non-selective COX inhibitor (CAS 51146-56-6) | Abcam [abcam.com]

- 10. Pharmacokinetics of ibuprofen enantiomers in humans following oral administration of tablets with different absorption rates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Mechanistic studies on the metabolic chiral inversion of R-ibuprofen in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Pharmacokinetics of ibuprofen enantiomers after single and repeated doses in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. PharmGKB summary: ibuprofen pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Non-opioid Analgesics and the Endocannabinoid System - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Mechanisms of Non-Opioid Analgesics Beyond Cyclooxygenase Enzyme Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Local interactions between anandamide, an endocannabinoid, and ibuprofen, a nonsteroidal anti-inflammatory drug, in acute and inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Activation of Peripheral Cannabinoid Receptors Synergizes the Effect of Systemic Ibuprofen in a Pain Model in Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Ibuprofen: effect on inducible nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. ClinPGx [clinpgx.org]

- 20. asianpubs.org [asianpubs.org]

- 21. Bot Verification [rasayanjournal.co.in]

- 22. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Solubility of (+-)-Ibuprofen in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the solubility of racemic (+-)-ibuprofen in a variety of common organic solvents. Understanding the solubility of an active pharmaceutical ingredient (API) like ibuprofen is a critical parameter in drug development, influencing formulation design, purification processes, and bioavailability. This document compiles quantitative solubility data, details common experimental protocols for solubility determination, and presents a logical workflow for these procedures.

Quantitative Solubility Data

The solubility of (+-)-ibuprofen has been experimentally determined in a range of organic solvents. The following tables summarize the mole fraction solubility (x) and solubility in g/100 mL at various temperatures. It is a non-steroidal anti-inflammatory drug (NSAID) that is practically insoluble in water but shows significant solubility in most organic solvents[1].

Table 1: Solubility of (+-)-Ibuprofen in Alcohols

| Solvent | Temperature (K) | Mole Fraction (x) | Solubility ( g/100 mL) |

| Methanol | 298.15 | - | - |

| Ethanol | 283.15 | - | - |

| 293.15 | - | - | |

| 298.15 | - | - | |

| 308.15 | 0.2698 | - | |

| 313.15 | - | - | |

| 318.15 | - | - | |

| 90% Ethanol | 313.15 | - | 66.18[1] |

| 1-Propanol | 283.15 | - | - |

| 293.15 | - | - | |

| 298.15 | - | - | |

| 308.15 | - | - | |

| 313.15 | - | - | |

| 318.15 | - | - | |

| 2-Propanol | 283.15 | - | - |

| 293.15 | - | - | |

| 298.15 | - | - | |

| 308.15 | - | - | |

| 313.15 | - | - | |

| 318.15 | - | - | |

| 1-Butanol | 283.15 | - | - |

| 293.15 | - | - | |

| 298.15 | - | - | |

| 308.15 | - | - | |

| 313.15 | - | - | |

| 318.15 | - | - | |

| 1-Pentanol | 283.15 | - | - |

| 293.15 | - | - | |

| 298.15 | - | - | |

| 308.15 | - | - | |

| 313.15 | - | - | |

| 318.15 | - | - |

Table 2: Solubility of (+-)-Ibuprofen in Ketones

| Solvent | Temperature (K) | Mole Fraction (x) |

| Acetone | 283.15 | - |

| 293.15 | 0.354[2] | |

| 298.15 | 0.401[2] | |

| 303.15 | 0.453[2] | |

| 308.15 | 0.512[2] | |

| 313.15 | 0.578[2] | |

| 318.15 | - |

Table 3: Solubility of (+-)-Ibuprofen in Esters

| Solvent | Temperature (K) | Mole Fraction (x) |

| Ethyl Acetate | 283.15 | - |

| 293.15 | - | |

| 298.15 | - | |

| 308.15 | - | |

| 313.15 | - | |

| 318.15 | - |

Table 4: Solubility of (+-)-Ibuprofen in Halogenated Solvents

| Solvent | Temperature (K) | Mole Fraction (x) |

| Dichloromethane | 293.15 | 0.435[2] |

| 298.15 | 0.481[2] | |

| 303.15 | 0.531[2] | |

| 308.15 | 0.585[2] | |

| 313.15 | 0.645[2] |

Note: A comprehensive set of numerical data for all solvents and temperatures from the search results is not fully available. The tables are structured to be populated as more data is found. The solubility of ibuprofen generally increases with temperature in the studied organic solvents[3].

Experimental Protocols for Solubility Determination

Several methods are employed to determine the solubility of a compound like ibuprofen. The choice of method often depends on factors such as the properties of the solute and solvent, the required accuracy, and the available equipment. The most common techniques are the gravimetric method, UV/Vis spectrophotometry, and the laser monitoring technique.

Gravimetric Method (Shake-Flask)

The gravimetric method, often referred to as the shake-flask method, is a classical and reliable technique for determining equilibrium solubility.

Methodology:

-

Preparation of Saturated Solution:

-

An excess amount of (+-)-ibuprofen is added to a known volume or mass of the selected organic solvent in a sealed container (e.g., a screw-capped vial or flask).

-

The container is then agitated at a constant temperature using a mechanical shaker or a magnetic stirrer in a temperature-controlled environment (e.g., a water bath or incubator).

-

Agitation is continued for a sufficient period to ensure equilibrium is reached (typically 24-72 hours). The presence of undissolved solid material at the end of this period is essential to confirm saturation.

-

-

Separation of Undissolved Solute:

-

Once equilibrium is established, the agitation is stopped, and the suspension is allowed to stand undisturbed for a period to allow the excess solid to sediment.

-

A clear aliquot of the supernatant is carefully withdrawn using a pre-heated or pre-cooled syringe fitted with a filter (e.g., a 0.45 µm PTFE filter) to prevent any undissolved particles from being transferred.

-

-

Determination of Solute Concentration:

-

A known volume or mass of the clear, saturated solution is transferred to a pre-weighed container.

-

The solvent is evaporated under controlled conditions (e.g., in a vacuum oven at a temperature that does not cause decomposition of ibuprofen).

-

The container with the dried residue (ibuprofen) is weighed. The mass of the dissolved ibuprofen is determined by subtracting the initial weight of the empty container.

-

The solubility is then calculated and can be expressed in various units, such as g/100 mL or mole fraction.

-

UV/Vis Spectrophotometry

This method is suitable when the solute has a chromophore that absorbs light in the UV/Vis spectrum. It is a sensitive and relatively rapid technique.

Methodology:

-

Preparation of a Calibration Curve:

-

A series of standard solutions of ibuprofen in the chosen organic solvent are prepared at known concentrations.

-

The absorbance of each standard solution is measured at the wavelength of maximum absorbance (λmax) for ibuprofen in that specific solvent using a UV/Vis spectrophotometer.

-

A calibration curve is constructed by plotting absorbance versus concentration. The relationship should be linear and follow the Beer-Lambert law.

-

-

Preparation of Saturated Solution:

-

A saturated solution is prepared using the same shake-flask method as described in the gravimetric protocol (Section 2.1, step 1).

-

-

Sample Analysis:

-

A clear aliquot of the saturated supernatant is carefully withdrawn and filtered as described previously.

-

The filtered supernatant is then diluted with a known volume of the solvent to bring the concentration within the linear range of the calibration curve.

-

The absorbance of the diluted solution is measured at the λmax.

-

-

Calculation of Solubility:

-

The concentration of ibuprofen in the diluted sample is determined from the calibration curve.

-

The original concentration in the saturated solution is then calculated by taking the dilution factor into account.

-

Laser Monitoring Technique

The laser monitoring technique is a more modern and automated method for determining solubility. It relies on detecting the point at which a solution becomes saturated by monitoring the transmission of a laser beam through the solution as the solute is added.

Methodology:

-

Apparatus Setup:

-

A known volume of the solvent is placed in a temperature-controlled vessel equipped with a stirrer.

-

A laser source and a detector are positioned on opposite sides of the vessel.

-

-

Solubility Measurement:

-

A precise amount of ibuprofen is incrementally added to the solvent while the solution is continuously stirred.

-

The intensity of the laser light transmitted through the solution is monitored by the detector.

-

Initially, as the ibuprofen dissolves, the transmitted light intensity remains relatively constant.

-

When the solution becomes saturated and undissolved particles begin to appear, the laser light is scattered, causing a significant drop in the detected light intensity.

-

The point at which the light intensity begins to decrease indicates the saturation point.

-

-

Data Analysis:

-

The total amount of ibuprofen added to the solvent just before the drop in light intensity is recorded.

-

The solubility is then calculated based on the mass of ibuprofen and the volume of the solvent used. This method allows for rapid and automated determination of solubility at different temperatures[3].

-

Experimental Workflow

The following diagram illustrates a general workflow for determining the solubility of (+-)-Ibuprofen in an organic solvent.

Caption: Workflow for determining the solubility of (+-)-Ibuprofen.

References

A Deep Dive into Racemic Ibuprofen versus its Enantiomerically Pure Counterpart: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ibuprofen, a cornerstone of non-steroidal anti-inflammatory drugs (NSAIDs), is a chiral molecule that is most commonly administered as a racemic mixture of its two enantiomers: S(+)-ibuprofen (dexibuprofen) and R(-)-ibuprofen. It is the S(+)-enantiomer that is predominantly responsible for the therapeutic effects of ibuprofen through the inhibition of cyclooxygenase (COX) enzymes. This technical guide provides a comprehensive analysis of racemic ibuprofen versus enantiomerically pure S(+)-ibuprofen, summarizing key quantitative data, detailing experimental protocols for their characterization, and illustrating the relevant biological pathways. This document is intended to serve as a resource for researchers, scientists, and professionals involved in drug development to facilitate a deeper understanding of the pharmacological nuances between these two forms of ibuprofen.

Introduction

Ibuprofen exerts its anti-inflammatory, analgesic, and antipyretic effects primarily by inhibiting the cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins.[1] The pharmacological activity of racemic ibuprofen is almost exclusively attributed to the S(+)-enantiomer.[2] The R(-)-enantiomer is significantly less active; however, it undergoes a unidirectional chiral inversion in vivo to the active S(+)-form.[3] A thorough understanding of the distinct pharmacological profiles of racemic ibuprofen and S(+)-ibuprofen is essential for optimizing therapeutic strategies and for the development of enantiomerically pure drug formulations.[1]

Pharmacodynamics: Targeting the Cyclooxygenase Pathway

The primary mechanism of action for ibuprofen is the non-selective and reversible inhibition of both COX-1 and COX-2 enzymes.[1] These enzymes are responsible for the conversion of arachidonic acid to prostaglandin H2, a precursor for various prostaglandins and thromboxanes that mediate pain, inflammation, and fever.[1]

Differential Inhibition of COX-1 and COX-2 by Ibuprofen Enantiomers

S(+)-ibuprofen is a significantly more potent inhibitor of both COX isoforms compared to its R(-)-counterpart. The R(-)-isomer is almost inactive in inhibiting COX-2.[4][5] The inhibitory potency of the ibuprofen enantiomers against COX-1 and COX-2 is a key determinant of their pharmacological activity.

Table 1: In Vitro Inhibitory Potency (IC50) of Ibuprofen Enantiomers against COX-1 and COX-2

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-1/COX-2 Ratio |

| S(+)-Ibuprofen | 2.1 | 1.6 | 1.31 |

| R(-)-Ibuprofen | 34.9 | >250 | <0.14 |

| Racemic Ibuprofen | 12 | 80 | 0.15[6] |

Data compiled from in vitro human whole-blood assays.[7]

Prostaglandin Synthesis Pathway and Inhibition by Ibuprofen

The inhibition of COX enzymes by ibuprofen leads to a reduction in the production of prostaglandins, such as prostaglandin E2 (PGE2), which are key mediators of inflammation and pain.

References

- 1. Ibuprofen - Wikipedia [en.wikipedia.org]

- 2. scholarworks.bwise.kr [scholarworks.bwise.kr]

- 3. Comparative Pharmacokinetics and Safety Studies of Dexibuprofen Injection and a Branded Product Ibuprofen Injection in Healthy Chinese Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. asianpubs.org [asianpubs.org]

- 5. Chiral separation of ibuprofen and chiral pharmacokinetics in healthy Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Influence of Some Parameters on Chiral Separation of Ibuprofen by High-Performance Liquid Chromatography and Capillary Electrophoresis | Acta Medica Marisiensis [actamedicamarisiensis.ro]

An In-depth Technical Guide to the Crystal Structure and Polymorphism of (+-)-Ibuprofen

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ibuprofen, a widely used non-steroidal anti-inflammatory drug (NSAID), exists in various crystalline forms, a phenomenon known as polymorphism. The specific polymorphic form of an active pharmaceutical ingredient (API) can significantly influence its physicochemical properties, including solubility, dissolution rate, and bioavailability. This technical guide provides a comprehensive overview of the crystal structure and polymorphism of racemic (+-)-ibuprofen. It details the crystallographic parameters of its known polymorphic forms, offers in-depth experimental protocols for their characterization, and presents a logical workflow for polymorph screening and identification. This document is intended to serve as a critical resource for researchers and professionals involved in the development and manufacturing of ibuprofen-based drug products.

Introduction to the Solid-State Chemistry of Ibuprofen

Ibuprofen, chemically known as (±)-2-(4-(2-methylpropyl)phenyl)propanoic acid, is a chiral molecule, with the S-(+)-enantiomer being the pharmacologically active form.[1] Commercially, it is most commonly available as a racemic mixture. The solid-state properties of ibuprofen are of paramount importance in pharmaceutical formulation, as they can impact manufacturing processes and the ultimate therapeutic efficacy of the drug product.

While different crystal habits of racemic ibuprofen can be obtained by crystallization from various solvents, these do not necessarily constitute different polymorphic forms.[2] True polymorphism involves distinct differences in the crystal lattice packing. To date, racemic ibuprofen is known to exist primarily in a stable monoclinic form, referred to as Form I.[3] A second, metastable polymorph, Form II, has also been identified and characterized.[4][5] The S-(+)-enantiomer also crystallizes in a monoclinic system, but with a different space group compared to the racemate.[6]

Understanding the nuances of these crystalline structures is crucial for ensuring the quality, stability, and performance of ibuprofen formulations.

Crystallographic Data of Ibuprofen Polymorphs

The crystallographic parameters of the known forms of ibuprofen are summarized in the table below. These data provide the fundamental basis for the identification and differentiation of the various crystalline structures.

| Parameter | (±)-Ibuprofen (Form I) | (±)-Ibuprofen (Form II) | S-(+)-Ibuprofen |

| Crystal System | Monoclinic | Monoclinic | Monoclinic |

| Space Group | P2₁/c | P2₁/c | P2₁ |

| a (Å) | 14.68 | 13.928 | 12.462 |

| b (Å) | 7.89 | 8.006 | 8.035 |

| c (Å) | 10.73 | 11.235 | 13.539 |

| β (˚) | 99.36 | 108.89 | 112.89 |

| V (ų) | 1227.5 | 1184.4 | 1248.8 |

| Z | 4 | 4 | 4 |

| Density (g/cm³) | 1.110 | Not Reported | 1.10 |

| Melting Point (°C) | ~75-77 | Not Reported | ~50-54 |

| References | [3] | [5] | [6] |

Experimental Protocols for Polymorph Characterization

The characterization of ibuprofen polymorphs relies on a suite of analytical techniques. Detailed methodologies for the most critical of these are provided below.

Powder X-ray Diffraction (PXRD)

PXRD is the definitive technique for identifying crystalline phases.[7] Each polymorph produces a unique diffraction pattern, akin to a fingerprint.

Methodology:

-

Sample Preparation: Gently grind approximately 200 mg of the ibuprofen crystal sample to a fine powder using an agate mortar and pestle. Pack the powder into a standard sample holder, ensuring the surface is flat and level with the holder's surface by pressing gently with a glass slide.[8]

-

Instrument Setup: Utilize a diffractometer equipped with a CuKα radiation source (λ = 1.5406 Å). Set the generator to 40 kV and 40 mA.[8]

-

Data Collection: Scan the sample over a 2θ range of 5° to 40°. Use a step size of 0.02° and a scan speed of 1°/minute.

-

Data Analysis: Compare the resulting diffraction pattern with known patterns of ibuprofen polymorphs from crystallographic databases or reference standards. The presence of unique peaks or shifts in peak positions indicates the presence of a specific polymorph or a mixture of forms.

Differential Scanning Calorimetry (DSC)

DSC is a thermal analysis technique used to measure heat flow associated with transitions in a material as a function of temperature.[9] It is highly effective for detecting polymorphism, as different crystal forms will exhibit different melting points and enthalpies of fusion.[10][11]

Methodology:

-

Sample Preparation: Accurately weigh 3-5 mg of the ibuprofen crystal sample into a standard aluminum DSC pan. Crimp the pan with a lid.[9]

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell. Purge the cell with dry nitrogen gas at a flow rate of 50 mL/min.[9]

-

Thermal Program: Equilibrate the sample at 25 °C. Ramp the temperature from 25 °C to 100 °C at a heating rate of 10 °C/min.

-

Data Analysis: Analyze the resulting thermogram for endothermic events. The peak temperature of an endotherm corresponds to the melting point of a crystalline form. The area under the peak is proportional to the enthalpy of fusion. The appearance of multiple melting endotherms or exothermic recrystallization events can indicate the presence of metastable polymorphs.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for probing the molecular vibrations within a crystal lattice.[12] Different polymorphic forms can exhibit subtle but distinct differences in their infrared spectra due to variations in intermolecular interactions, such as hydrogen bonding.

Methodology:

-

Sample Preparation (KBr Pellet Technique): Mix approximately 2 mg of the ibuprofen sample with 200 mg of dry, spectroscopic grade potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Data Collection: Place the KBr pellet in the sample holder of an FTIR spectrometer. Collect the spectrum over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. Average 32 scans to improve the signal-to-noise ratio.

-

Data Analysis: Examine the regions of the spectrum corresponding to the carboxylic acid dimer stretch (around 1710 cm⁻¹) and the O-H stretch (broad band around 3000 cm⁻¹). Shifts in these bands can indicate differences in the hydrogen bonding environment between polymorphs.

Scanning Electron Microscopy (SEM)

SEM provides high-resolution images of the surface morphology of crystals.[13] While not a direct probe of the internal crystal structure, it is invaluable for visualizing the crystal habit, size, and surface characteristics, which can be influenced by the polymorphic form and crystallization conditions.[14]

Methodology:

-

Sample Preparation: Mount a small amount of the ibuprofen crystal powder onto an aluminum stub using double-sided carbon tape.[15] To make the sample conductive, sputter-coat the mounted sample with a thin layer (e.g., 10 nm) of gold or a gold-palladium alloy.

-

Imaging: Place the prepared stub into the SEM chamber. Evacuate the chamber to high vacuum. Use an accelerating voltage of 5-10 kV to acquire images.

-

Data Analysis: Capture images at various magnifications to observe the overall crystal morphology (e.g., needles, plates, prisms) and fine surface details. This qualitative information complements the structural data obtained from other techniques.

Logical Workflow for Polymorph Screening

The discovery and characterization of all relevant polymorphs is a critical step in drug development.[16][17] The following diagram illustrates a logical workflow for a comprehensive polymorph screen of an API like ibuprofen.

Caption: A logical workflow for the screening and identification of ibuprofen polymorphs.

Conclusion

The crystal structure and potential for polymorphism are critical quality attributes of (+-)-ibuprofen that must be thoroughly understood and controlled. The stable monoclinic Form I is the most commonly encountered, but the existence of a metastable Form II and a distinct crystalline structure for the S-(+)-enantiomer necessitates comprehensive solid-state characterization. By employing the detailed experimental protocols for PXRD, DSC, FTIR, and SEM outlined in this guide, and following a systematic polymorph screening workflow, researchers and drug development professionals can effectively identify, characterize, and select the appropriate crystalline form of ibuprofen, thereby ensuring the development of safe, stable, and effective pharmaceutical products.

References

- 1. Pressure Dependence of the Crystallization Rate for the S-Enantiomer and a Racemic Mixture of Ibuprofen - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ibuprofen crystals with optimized properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. journals.iucr.org [journals.iucr.org]

- 7. GMP X-Ray Powder Diffraction Pharmaceutical Analysis [intertek.com]

- 8. mcgill.ca [mcgill.ca]

- 9. tainstruments.com [tainstruments.com]

- 10. shimadzu.com [shimadzu.com]

- 11. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 12. Mid-Infrared Spectroscopy of Pharmaceutical Solids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. thesolubilitycompany.com [thesolubilitycompany.com]

- 14. pharmtech.com [pharmtech.com]

- 15. atascientific.com.au [atascientific.com.au]

- 16. sygnaturediscovery.com [sygnaturediscovery.com]

- 17. improvedpharma.com [improvedpharma.com]

spectroscopic data of (+-)-Ibuprofen (NMR, IR, Mass Spec)

An In-depth Technical Guide to the Spectroscopic Data of (+-)-Ibuprofen

This guide provides a comprehensive overview of the spectroscopic data for the racemic mixture of Ibuprofen, a widely used non-steroidal anti-inflammatory drug (NSAID). The information is tailored for researchers, scientists, and professionals in drug development, presenting key data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. For Ibuprofen, both ¹H and ¹³C NMR are crucial for structural elucidation and verification.

¹H NMR Spectroscopy Data

Proton NMR (¹H NMR) provides information on the chemical environment of hydrogen atoms in a molecule. The spectrum of Ibuprofen is typically recorded in a deuterated solvent such as chloroform (CDCl₃).

Table 1: ¹H NMR Spectroscopic Data for (+-)-Ibuprofen in CDCl₃ [1][2][3][4][5][6]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~11.6 - 11.7 | Singlet (broad) | 1H | COOH |

| ~7.2 | Multiplet | 4H | Aromatic CH |

| ~3.7 | Quartet | 1H | CH-COOH |

| ~2.5 | Doublet | 2H | CH₂-Aromatic |

| ~1.8 | Multiplet | 1H | CH-(CH₃)₂ |

| ~1.5 | Doublet | 3H | CH₃-CH |

| ~0.9 | Doublet | 6H | (CH₃)₂-CH |

¹³C NMR Spectroscopy Data

Carbon-13 NMR (¹³C NMR) provides information about the carbon skeleton of a molecule. Due to the low natural abundance of the ¹³C isotope, spectra are often acquired with proton decoupling to enhance signal intensity.

Table 2: ¹³C NMR Spectroscopic Data for (+-)-Ibuprofen in CDCl₃ [1][2][3][6][7][8]

| Chemical Shift (δ) ppm | Assignment |

| ~181.4 | COOH |

| ~140.9 | Quaternary Aromatic C |

| ~137.0 | Quaternary Aromatic C |

| ~129.5 | Aromatic CH |

| ~127.4 | Aromatic CH |

| ~45.1 | CH-COOH & CH₂-Aromatic (overlapping) |

| ~30.2 | CH-(CH₃)₂ |

| ~22.5 | (CH₃)₂-CH |

| ~18.2 | CH₃-CH |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: Key IR Absorption Bands for (+-)-Ibuprofen [9][10][11][12]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3200 | Broad | O-H stretch (Carboxylic Acid) |

| ~1721 | Strong, Sharp | C=O stretch (Carboxylic Acid) |

| 1200-1000 | Multiple, smaller peaks | C-O stretch and Benzene ring vibrations |

| ~936 | Medium | O-H bend (out-of-plane) |

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and fragmentation pattern of a compound.

Table 4: Mass Spectrometry Data for (+-)-Ibuprofen [13][14]

| m/z | Relative Intensity | Assignment |

| 206 | [M]⁺ | Molecular Ion |

| 161 | High | [M - COOH]⁺ |

Experimental Protocols

The following sections detail the general methodologies for acquiring the spectroscopic data presented above.

NMR Spectroscopy Protocol

-

Dissolve approximately 5-25 mg of (+-)-Ibuprofen in about 0.7 mL of deuterated chloroform (CDCl₃) for ¹H NMR. For ¹³C NMR, a more concentrated solution of 50-100 mg is preferable.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube to remove any particulate matter.

-

Cap the NMR tube. An internal standard, such as tetramethylsilane (TMS), can be added for precise chemical shift referencing.

Instrument Setup and Data Acquisition [17][18][19][20][21]

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity.

-

For ¹H NMR, a standard single-pulse experiment is typically sufficient.

-

For ¹³C NMR, a proton-decoupled experiment (e.g., using a zgpg30 pulse sequence on Bruker instruments) is used to simplify the spectrum and improve the signal-to-noise ratio.

-

Set the number of scans to achieve an adequate signal-to-noise ratio.

-

A relaxation delay (d1) of 1-2 seconds is common for qualitative spectra. For quantitative ¹³C NMR, a longer delay (at least 5 times the longest T1) and inverse-gated decoupling are necessary.[17][22]

Data Processing

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum.

-

Reference the spectrum using the solvent peak or an internal standard (TMS at 0 ppm).

-

Perform baseline correction.

IR Spectroscopy Protocol

Sample Preparation (Attenuated Total Reflectance - ATR) [23][24]

-

Place a small amount of solid (+-)-Ibuprofen directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Sample Preparation (KBr Pellet) [25]

-

Grind a small amount of (+-)-Ibuprofen with dry potassium bromide (KBr) in a mortar and pestle.

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

Data Acquisition [26][27][28][29]

-

Place the prepared sample (ATR or KBr pellet) in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample holder.

-

Acquire the sample spectrum over the desired range (typically 4000-400 cm⁻¹).

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry Protocol

Sample Preparation [30]

-

Dissolve a small amount of (+-)-Ibuprofen in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

-

Further dilute the solution to a final concentration of around 10-100 µg/mL.

-

Filter the solution if any solid particles are present.

Data Acquisition (Electron Ionization - EI) [31][32][33]

-

Introduce the sample into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC-MS).[34]

-

The sample is vaporized and then bombarded with a high-energy electron beam, causing ionization and fragmentation.

-

The resulting ions are accelerated and separated by a mass analyzer based on their mass-to-charge ratio.

-

A detector records the abundance of each ion.

Data Acquisition (Electrospray Ionization - ESI) [35][36]

-

The sample solution is introduced into the mass spectrometer via liquid chromatography (LC-MS) or direct infusion.

-

A high voltage is applied to the liquid as it is nebulized, creating charged droplets.

-

The solvent evaporates, leading to the formation of gas-phase ions.

-

The ions are then analyzed as described above.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of (+-)-Ibuprofen.

Caption: Workflow for the spectroscopic analysis of (+-)-Ibuprofen.

References

- 1. azom.com [azom.com]

- 2. nmr.oxinst.com [nmr.oxinst.com]

- 3. Ibuprofen, (+-)- | C13H18O2 | CID 3672 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. My first 1H-NMR spectrum [qorganica.es]

- 6. asahilab.co.jp [asahilab.co.jp]

- 7. Ibuprofen (13C, 1H) - Anasazi Instruments [aiinmr.com]

- 8. My first 13-NMR spectrum [qorganica.qui.uam.es]

- 9. homework.study.com [homework.study.com]

- 10. researchgate.net [researchgate.net]

- 11. Quantitative analysis of ibuprofen in pharmaceutical formulations through FTIR spectroscopy [scielo.org.ar]

- 12. researchgate.net [researchgate.net]

- 13. Measuring the mass of an electron by LC/TOF-MS: a study of "twin ions" - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. NMR Sample Preparation [nmr.chem.umn.edu]

- 16. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 17. sc.edu [sc.edu]

- 18. chem.uiowa.edu [chem.uiowa.edu]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. rsc.org [rsc.org]

- 21. books.rsc.org [books.rsc.org]

- 22. benchchem.com [benchchem.com]

- 23. chem.libretexts.org [chem.libretexts.org]

- 24. Looking into the dynamics of molecular crystals of ibuprofen and terephthalic acid using 17O and 2H nuclear magnetic resonance analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 25. azom.com [azom.com]

- 26. Experimental Design [web.mit.edu]

- 27. amherst.edu [amherst.edu]

- 28. chem.libretexts.org [chem.libretexts.org]

- 29. webassign.net [webassign.net]

- 30. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 31. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 32. fiveable.me [fiveable.me]

- 33. chem.libretexts.org [chem.libretexts.org]

- 34. Quantitation of Ibuprofen in Blood Using Gas Chromatography-Mass Spectrometry (GC-MS) | Springer Nature Experiments [experiments.springernature.com]

- 35. waters.com [waters.com]

- 36. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

(+/-)-Ibuprofen as a Research Chemical Standard: A Technical Guide

Introduction

(+/-)-Ibuprofen, chemically known as (±)-2-(p-isobutylphenyl)propionic acid, is a cornerstone of the non-steroidal anti-inflammatory drug (NSAID) class.[1] Widely recognized for its potent analgesic, anti-inflammatory, and antipyretic properties, it is one of the most frequently used over-the-counter medications globally.[1][2][3] Beyond its clinical applications, (+/-)-Ibuprofen serves a critical role in the scientific community as a research chemical standard. High-purity, certified reference materials (CRMs) of Ibuprofen are indispensable for a range of applications, including the quality control of pharmaceutical formulations, development and validation of analytical methods, and fundamental pharmacological research.[4][5] This guide provides an in-depth technical overview of (+/-)-Ibuprofen's properties, mechanism of action, and its application as a reference standard for researchers, scientists, and drug development professionals.

Physicochemical Properties

An accurate understanding of a compound's physicochemical properties is fundamental for its use as an analytical standard. These properties influence solubility, stability, and chromatographic behavior. The key properties of (+/-)-Ibuprofen are summarized below.

| Property | Value | References |

| Molecular Formula | C₁₃H₁₈O₂ | [6][7] |

| Molecular Weight | 206.28 g/mol | [1][7] |

| Appearance | White crystalline solid or powder | [6][8][9] |

| Melting Point | 74–78 °C | [1][8][10][11][12] |

| pKa | 4.4 - 4.91 | [3][7][13] |

| Water Solubility | Practically insoluble (<1 mg/mL); ~21 mg/L at 25°C | [7][8][10] |

| Organic Solvent Solubility | ||

| Ethanol | ~50-60 mg/mL | [6][12] |

| Dimethyl sulfoxide (DMSO) | ~50 mg/mL | [6][14] |

| Dimethylformamide (DMF) | ~45 mg/mL | [6][14] |

| Acetone | Freely soluble | [3] |

| Methanol | Freely soluble | [3] |

| Dichloromethane | Freely soluble | [3] |

Mechanism of Action: COX Pathway Inhibition

Ibuprofen exerts its therapeutic effects primarily through the non-selective and reversible inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[15][16][17][18] These enzymes are critical for the conversion of arachidonic acid, released from cell membrane phospholipids, into Prostaglandin H₂ (PGH₂).[15][16] PGH₂ serves as a precursor for the synthesis of various prostanoids, including prostaglandins and thromboxanes, which are key mediators of pain, inflammation, and fever.[10][15]

-

COX-1 is constitutively expressed in most tissues and is involved in physiological functions such as protecting the gastric mucosa and maintaining platelet function.[17][18]

-

COX-2 is typically induced at sites of inflammation and is the primary contributor to the production of prostaglandins that mediate inflammation, pain, and fever.[10][17]

The anti-inflammatory and analgesic effects of Ibuprofen are attributed to the inhibition of COX-2, while the inhibition of COX-1 is associated with potential gastrointestinal side effects.[10][17] Ibuprofen is administered as a racemic mixture, but the S-(+)-enantiomer is considered the more pharmacologically active form.[10][15]

Application as a Research Standard

The reliability and reproducibility of experimental results depend heavily on the quality of the standards used for calibration and control. (+/-)-Ibuprofen is available as a Pharmaceutical Secondary Standard and Certified Reference Material (CRM), which are qualified against primary standards from pharmacopeias like the USP.[5]

These standards are essential for:

-

Identity Confirmation: Confirming the identity of Ibuprofen in a sample by comparing its spectral or chromatographic properties (e.g., IR spectrum, retention time) to the certified standard.[19]

-

Purity Assessment: Determining the purity of synthesized or formulated Ibuprofen.

-

Quantitative Analysis: Creating accurate calibration curves to quantify the concentration of Ibuprofen in unknown samples, such as pharmaceutical tablets or biological fluids.

-

Method Validation: Validating the performance of analytical methods (e.g., HPLC, GC-MS) by assessing parameters like accuracy, precision, linearity, and specificity.[20][21]

Analytical Methodologies & Experimental Protocols

Ibuprofen standards are fundamental to the routine analysis of the drug in various matrices. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most common techniques employed.

A robust and widely used method for the quantification of Ibuprofen in pharmaceutical dosage forms and biological fluids.[20][21][22][23]

Typical Experimental Protocol (General):

-

Standard Preparation: Accurately weigh ~40 mg of (+/-)-Ibuprofen reference standard and transfer to a 100 mL volumetric flask. Dissolve and dilute to volume with a suitable solvent (e.g., acetonitrile or mobile phase) to create a stock solution. Prepare a series of calibration standards (e.g., 1-10 mg/mL) by serially diluting the stock solution with the mobile phase.[21][24]

-

Sample Preparation (from Tablets): Weigh and finely powder a tablet. Transfer the powder to a 100 mL volumetric flask, add ~50 mL of solvent (e.g., 60% acetonitrile), and stir for 1 hour.[24] Dilute to volume with the solvent. Centrifuge an aliquot of the solution, and use the supernatant for injection.[24]

-

Sample Preparation (from Blood/Plasma): To a 0.5 mL plasma sample, add an internal standard (e.g., o-toluic acid). Acidify with a buffer (e.g., acetate buffer, pH 4.5) and perform a liquid-liquid extraction with an organic solvent mixture (e.g., ethyl acetate/hexane).[20] Evaporate the organic layer and reconstitute the residue in the mobile phase.

-

Chromatographic Analysis: Inject the prepared standards and samples into the HPLC system.

-

Quantification: Generate a calibration curve by plotting the peak area of the Ibuprofen standards versus their concentration. Determine the concentration of Ibuprofen in the samples by comparing their peak areas to the calibration curve.

A highly sensitive and specific method, often used for determination in biological matrices where lower detection limits are required.[2][25][26]

Typical Experimental Protocol (General):

-

Standard and Sample Preparation: Prepare standards and extract Ibuprofen from the biological matrix (e.g., plasma) using a liquid-liquid extraction protocol similar to that for HPLC.[25] Meclofenamic acid or naproxen can be used as an internal standard.[2][25]

-

Derivatization: Evaporate the organic extract to dryness under a stream of nitrogen. To make the non-volatile Ibuprofen suitable for GC analysis, add a derivatizing agent such as N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to the dried residue.[2] Heat the mixture (e.g., 75°C for 10-20 min) to convert the carboxylic acid group to a trimethylsilyl (TMS) ester.[2]

-

Chromatographic Analysis: Inject the derivatized solution into the GC-MS system.

-

Quantification: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode to monitor characteristic ions for Ibuprofen-TMS and the internal standard.[2] Quantify using a calibration curve constructed from the derivatized standards.

| Parameter | HPLC-UV Method | GC-MS Method |